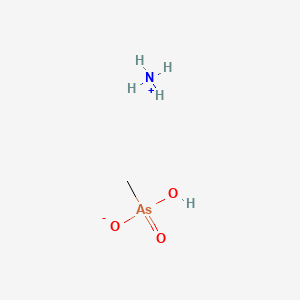
Monoammonium methanearsonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Monoammonium methanearsonate is an organoarsenic compound with the chemical formula CH₈AsNO₃. It is commonly used as a herbicide to control weeds in agricultural settings. This compound is known for its effectiveness in targeting specific weed species without causing significant harm to crops.
准备方法
Synthetic Routes and Reaction Conditions
Monoammonium methanearsonate can be synthesized through the reaction of methanearsonic acid with ammonium hydroxide. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:
CH₃AsO(OH)₂+NH₄OH→CH₈AsNO₃+H₂O
Industrial Production Methods
Industrial production of this compound involves the use of large-scale reactors where methanearsonic acid and ammonium hydroxide are combined. The reaction mixture is then subjected to filtration and purification processes to obtain the final product in its pure form. The production process is designed to maximize yield and ensure the quality of the compound.
化学反应分析
Types of Reactions
Monoammonium methanearsonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: It can be reduced to form lower oxidation state arsenic compounds.
Substitution: this compound can undergo substitution reactions where the ammonium group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used to replace the ammonium group under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic acid derivatives, while reduction can produce arsenic trioxide.
科学研究应用
Monoammonium methanearsonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: The compound is studied for its effects on plant physiology and its potential use in controlling invasive plant species.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
Industry: It is widely used in agriculture as a herbicide to control weeds in crops such as cotton and turf.
作用机制
The mechanism of action of monoammonium methanearsonate involves its uptake by plants, where it interferes with essential metabolic processes. The compound targets specific enzymes and pathways involved in plant growth, leading to the inhibition of weed growth. The exact molecular targets and pathways are still under investigation, but it is known to disrupt cellular functions critical for plant survival.
相似化合物的比较
Similar Compounds
Monosodium methanearsonate: Another organoarsenic herbicide with similar applications.
Disodium methanearsonate: Used for similar purposes but has different solubility and toxicity profiles.
Methylarsonic acid: A precursor to various organoarsenic compounds, including monoammonium methanearsonate.
Uniqueness
This compound is unique in its specific mode of action and its effectiveness in targeting certain weed species without causing significant harm to crops. Its ammonium group provides distinct chemical properties that differentiate it from other similar compounds.
属性
CAS 编号 |
2321-53-1 |
|---|---|
分子式 |
CH8AsNO3 |
分子量 |
157.00 g/mol |
IUPAC 名称 |
azanium;hydroxy(methyl)arsinate |
InChI |
InChI=1S/CH5AsO3.H3N/c1-2(3,4)5;/h1H3,(H2,3,4,5);1H3 |
InChI 键 |
MLWMZTRCXNCAPF-UHFFFAOYSA-N |
规范 SMILES |
C[As](=O)(O)[O-].[NH4+] |
相关CAS编号 |
124-58-3 (Parent) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



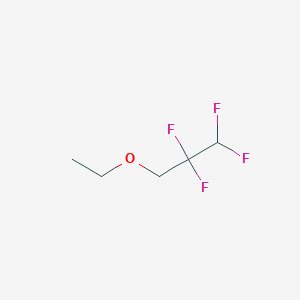
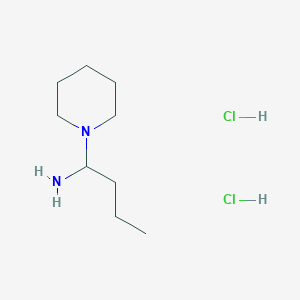


![5,6,7,8-Tetrahydro-2-(pyridin-4-yl)pyrazolo[1,5-a][1,4]diazepin-4-one](/img/structure/B12301089.png)
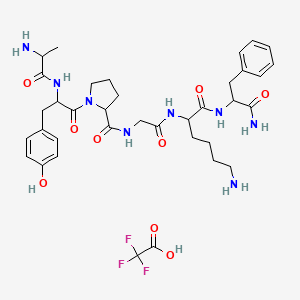
![Methyl (2S,3R)-3-methyl-2-{[(propan-2-yl)carbamoyl]amino}pentanoate](/img/structure/B12301107.png)
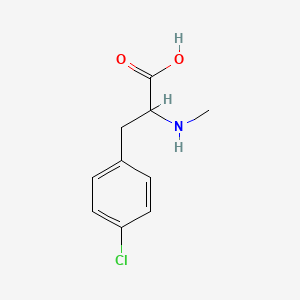
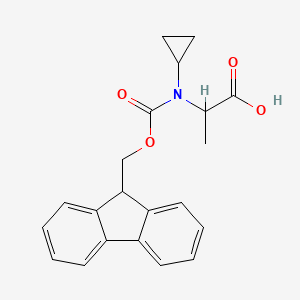
![(17-acetyloxy-17-ethynyl-11,13-dimethyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate](/img/structure/B12301125.png)
![N-methyl-8-[1-[[6-(2-methylpyrimidin-5-yl)pyrimidin-4-yl]amino]propan-2-yl]quinoline-4-carboxamide](/img/structure/B12301133.png)
![2-[10-(3-methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B12301139.png)

